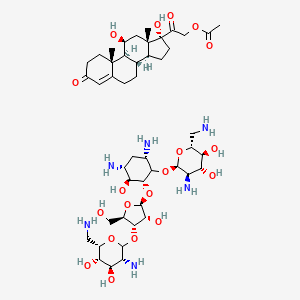

Framycort

Description

Properties

CAS No. |

77536-65-3 |

|---|---|

Molecular Formula |

C46H78N6O19 |

Molecular Weight |

1019.1 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H46N6O13.C23H32O6/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h5-23,30-36H,1-4,24-29H2;10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18?,19-,20-,21-,22?,23+;16-,17-,18-,20+,21-,22-,23-/m10/s1 |

InChI Key |

TXLRVPDJPXYDAY-QUOZIDONSA-N |

SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.C1[C@H]([C@@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Synonyms |

framycort |

Origin of Product |

United States |

Foundational & Exploratory

Dexamethasone's Cellular Mechanism via Glucocorticoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of dexamethasone (B1670325), a potent synthetic glucocorticoid, mediated through its interaction with the glucocorticoid receptor (GR). It covers the core signaling pathways, quantitative aspects of receptor binding and gene regulation, and detailed protocols for key experimental assays used in glucocorticoid research.

Core Cellular Mechanism: The Genomic Pathway

The primary mechanism of dexamethasone action is genomic, involving the modulation of gene expression through the glucocorticoid receptor, a ligand-activated transcription factor.[1][2] In its inactive state, the GR resides in the cytoplasm as part of a multi-protein chaperone complex, which includes Heat Shock Protein 90 (Hsp90), Hsp70, and other co-chaperones.[1][3] This complex maintains the receptor in a conformation that is ready for ligand binding but is incapable of nuclear translocation.

Upon entering the cell, the lipophilic dexamethasone molecule binds to the Ligand-Binding Domain (LBD) of the GR.[3] This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins.[3] The dissociation unmasks a Nuclear Localization Signal (NLS) on the GR, facilitating its rapid translocation from the cytoplasm into the nucleus.[3][4]

Inside the nucleus, the activated GR-dexamethasone complex dimerizes and modulates gene transcription through two primary mechanisms: transactivation and transrepression .[5][6]

-

Transactivation: The GR dimer directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), typically located in the promoter or enhancer regions of target genes. This binding recruits co-activator proteins and the general transcription machinery, leading to an increase in the transcription of anti-inflammatory genes, such as Annexin A1 (also known as Lipocortin 1) and Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1). However, this mechanism is also associated with many of the metabolic side effects of glucocorticoid therapy.[6]

-

Transrepression: This mechanism is considered central to the anti-inflammatory and immunosuppressive effects of dexamethasone.[6] The monomeric GR does not directly bind to DNA but instead interacts with other pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction, often referred to as "tethering," prevents these factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4]

Quantitative Data Summary

The interaction of dexamethasone with the glucocorticoid receptor and its subsequent effect on gene expression can be quantified. The following tables summarize key parameters.

Table 1: Glucocorticoid Receptor Binding Affinity

The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity.

| Ligand | Receptor | Cell Type/System | Kd (nM) | Citation(s) |

| Dexamethasone | Human Glucocorticoid Receptor | Human Mononuclear Leukocytes | 5.7 - 6.7 | |

| Dexamethasone | Human Glucocorticoid Receptor | Transfected CV-1 Cells | ~6 | [5] |

| Dexamethasone | Human Glucocorticoid Receptor | Transfected LLC-PK1 Cells | ~10 | [5] |

| Dexamethasone | Glucocorticoid Receptor | Homogenized Cells (modeled at 37°C) | ~5 | [6] |

Table 2: Dose-Response Characteristics

The effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.

| Assay | Cell Type | Response Measured | EC50 (nM) | Citation(s) |

| GR Nuclear Translocation | HEK293 | Redistribution of GFP-tagged GR | 0.6 | |

| Inhibition of Lysozyme Release | Human Mononuclear Leukocytes | Suppression of inflammatory response | 3.1 - 3.4 | |

| GRE-driven Luciferase Reporter | A549 | Transcriptional Activation | ~1 - 10 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of dexamethasone with the glucocorticoid receptor and its downstream effects.

Receptor-Ligand Binding Assay (Competitive Binding)

This protocol determines the binding affinity (Kd) of unlabeled dexamethasone by measuring its ability to compete with a radiolabeled glucocorticoid for binding to the GR.

-

Cell Lysate Preparation:

-

Culture cells expressing the glucocorticoid receptor (e.g., human keratinocytes) to ~90% confluency.

-

Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., Tris-HCl, EDTA, with protease inhibitors) and homogenize.

-

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to prepare the cytosol (supernatant), which contains the soluble GR.

-

Determine the total protein concentration of the cytosol using a standard protein assay (e.g., Bradford).

-

-

Competitive Binding Reaction:

-

Set up a series of tubes. To each tube, add a constant amount of cytosolic extract and a constant, low concentration of radiolabeled dexamethasone (e.g., [³H]dexamethasone).

-

Add increasing concentrations of unlabeled dexamethasone (the competitor) to the tubes. Include a control tube with no unlabeled competitor (total binding) and a tube with a large excess of unlabeled competitor (non-specific binding).

-

Incubate the tubes for a sufficient time to reach equilibrium (e.g., 18-24 hours) at 4°C to prevent receptor degradation.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. A common method is to add dextran-coated charcoal, which adsorbs free ligand.

-

Incubate for 10-15 minutes at 4°C, then centrifuge to pellet the charcoal.

-

-

Quantification and Analysis:

-

Measure the radioactivity in the supernatant (which contains the receptor-bound ligand) of each tube using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the unlabeled dexamethasone.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kd for the unlabeled ligand using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_L), where [L] is the concentration of the radioligand and Kd_L is its dissociation constant.

-

GRE-Driven Reporter Gene Assay

This assay measures the ability of dexamethasone to induce GR-mediated transactivation.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., A549 lung epithelial cells) in 24-well plates.

-

Co-transfect the cells with two plasmids:

-

A reporter plasmid containing a luciferase gene downstream of a minimal promoter and multiple copies of a Glucocorticoid Response Element (GRE).

-

A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

-

-

Use a suitable transfection reagent (e.g., lipofection-based). Incubate for 6-24 hours.

-

-

Compound Treatment:

-

After transfection, replace the medium with fresh medium containing various concentrations of dexamethasone or vehicle control (e.g., DMSO).

-

Incubate the cells for a defined period (e.g., 5-24 hours) to allow for receptor activation, nuclear translocation, and reporter gene expression.

-

-

Cell Lysis and Luminescence Measurement:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Measure the luciferase activity using a luminometer after adding the appropriate luciferase substrate (e.g., luciferin).

-

Measure the activity of the control reporter in the same lysate.

-

-

Data Analysis:

-

Normalize the luciferase activity of each sample to its control reporter activity to correct for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the log concentration of dexamethasone to generate a dose-response curve.

-

Calculate the EC50 value from the curve.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific DNA sites where the glucocorticoid receptor binds within the genome following dexamethasone treatment.

-

Cross-linking:

-

Treat cultured cells (e.g., A549) with dexamethasone (e.g., 100 nM) for a specified time (e.g., 1 hour) to induce GR nuclear translocation and DNA binding.

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to isolate the nuclei.

-

Lyse the nuclei to release the chromatin.

-

Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease). The degree of shearing should be confirmed by agarose (B213101) gel electrophoresis.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the glucocorticoid receptor. A parallel sample with a non-specific IgG antibody should be used as a negative control.

-

Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., SDS-based).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluate at a high temperature (e.g., 65°C) for several hours in the presence of high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification spin column.

-

-

Analysis:

-

The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) using primers for specific gene promoters suspected of being GR targets, or by high-throughput sequencing (ChIP-seq) to identify GR binding sites across the entire genome.

-

References

- 1. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids | ADMET and DMPK [pub.iapchem.org]

- 5. Kinetics of dexamethasone binding to the glucocorticoid receptor of intact erythroid cells from rat fetal liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Antibacterial Spectrum of Framycetin Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Framycetin (B1674049), an aminoglycoside antibiotic, demonstrates a broad spectrum of antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. This technical guide provides a detailed overview of the in-vitro activity of framycetin, presenting available quantitative data on its antibacterial spectrum. The document outlines the standardized experimental protocols for determining antimicrobial susceptibility, specifically the broth microdilution and agar (B569324) dilution methods for Minimum Inhibitory Concentration (MIC) determination. Furthermore, this guide illustrates the mechanism of action of framycetin and the experimental workflows through detailed diagrams. While framycetin has a long history of use, comprehensive and publicly available MIC data, particularly MIC50 and MIC90 values, are limited in contemporary literature. The information presented herein is compiled from available scientific resources to provide a foundational understanding for research and drug development professionals.

Mechanism of Action

Framycetin, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target of framycetin is the bacterial 30S ribosomal subunit. By binding to the 16S rRNA component of this subunit, framycetin causes a misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, disruption of the cell membrane, and ultimately, bacterial cell death.

Dexamethasone's In Vitro Suppression of Pro-Inflammatory Cytokine Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of dexamethasone (B1670325) on the gene expression of pro-inflammatory cytokines. Dexamethasone, a potent synthetic glucocorticoid, is widely recognized for its anti-inflammatory and immunosuppressive properties. A primary mechanism of its action is the inhibition of pro-inflammatory gene transcription, a critical process in the inflammatory cascade. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Analysis of Dexamethasone's Inhibitory Effects

Dexamethasone has been shown to potently inhibit the expression of a wide range of pro-inflammatory cytokines in various cell types. The following tables summarize the quantitative data from several in vitro studies, providing insights into the dose-dependent efficacy of dexamethasone.

Table 1: Dexamethasone Inhibition of Pro-Inflammatory Cytokine Gene Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Stimulant | Dexamethasone Concentration | Inhibition of Gene Expression | Reference Cell Type |

| TNF-α | SARS-CoV-2 | Not Specified | Attenuated | PBMCs from healthy individuals |

| IL-1β | SARS-CoV-2 | Not Specified | Attenuated | PBMCs from healthy individuals |

| IL-6 | SARS-CoV-2 | Not Specified | Attenuated | PBMCs from healthy individuals |

| CXCL1 | SARS-CoV-2 | Not Specified | Attenuated | PBMCs from healthy individuals |

| CXCL3 | SARS-CoV-2 | Not Specified | Attenuated | PBMCs from healthy individuals |

| CXCL5 | SARS-CoV-2 | Not Specified | Attenuated | PBMCs from healthy individuals |

| CXCL8 | SARS-CoV-2 | Not Specified | Attenuated | PBMCs from healthy individuals |

Table 2: Dexamethasone Inhibition of Pro-Inflammatory Cytokine Gene Expression in Other Cell Types

| Cytokine | Cell Type | Stimulant | Dexamethasone Concentration | % Inhibition / IC50 |

| IL-1α | Human Monocytes | E. coli LPS | Dose-dependent | Not specified |

| IL-1β | Human Monocytes | E. coli LPS | Dose-dependent | Not specified |

| IL-6 | Human Monocytes | E. coli LPS | Dose-dependent | Not specified |

| TNF-α | Human Subcutaneous Adipocytes | TNF-α | Not specified | Significant Inhibition |

| IL-1β | Human Subcutaneous Adipocytes | TNF-α | Not specified | Significant Inhibition |

| IL-6 | Murine Spiral Ligament Fibrocytes | TNF-α | Not specified | Significantly lower |

| MCP-1 | Human Retinal Microvascular Pericytes | TNF-α | 3 nM (IC50) | >80% |

| IL-1β | Human Retinal Microvascular Pericytes | TNF-α | 7 nM (IC50) | >80% |

| IL-8 | Human Retinal Microvascular Pericytes | TNF-α | 55 nM (IC50) | ≤70% |

| MIP-1α | Human Retinal Microvascular Pericytes | TNF-α | 59 nM (IC50) | ≤70% |

| MIP-1β | Human Retinal Microvascular Pericytes | TNF-α | 34 nM (IC50) | ≤70% |

Core Signaling Pathways Modulated by Dexamethasone

Dexamethasone exerts its inhibitory effects on pro-inflammatory cytokine gene expression primarily through the modulation of the glucocorticoid receptor (GR) signaling pathway, which in turn interferes with key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).

Glucocorticoid Receptor-Mediated Inhibition of NF-κB

The canonical NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target pro-inflammatory genes.

Dexamethasone, upon entering the cell, binds to the cytosolic glucocorticoid receptor (GR). This ligand-bound GR translocates to the nucleus and interferes with NF-κB-mediated transcription through several mechanisms:

-

Direct Protein-Protein Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.

-

Induction of IκBα Expression: The GR can bind to Glucocorticoid Response Elements (GREs) in the promoter region of the IκBα gene, leading to increased synthesis of the IκBα protein. This newly synthesized IκBα can then enter the nucleus, bind to NF-κB, and promote its export back to the cytoplasm, thereby terminating its transcriptional activity.

Experimental Protocols

The following section outlines a generalized, step-by-step protocol for investigating the in vitro effects of dexamethasone on pro-inflammatory cytokine gene expression in peripheral blood mononuclear cells (PBMCs).

Isolation of Human PBMCs

-

Blood Collection: Collect whole blood from healthy donors into heparinized tubes.

-

Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

-

Ficoll-Paque Gradient: Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Harvesting: Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

-

Washing: Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

-

Cell Counting and Resuspension: Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

Cell Culture and Dexamethasone Treatment

-

Seeding: Seed the isolated PBMCs in a 24-well plate at a density of 1 x 10^6 cells/mL.

-

Pre-treatment: Treat the cells with various concentrations of dexamethasone (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (e.g., DMSO) for 1-2 hours.

-

Stimulation: Induce pro-inflammatory cytokine expression by adding a stimulant such as lipopolysaccharide (LPS) from E. coli (final concentration 100 ng/mL) or a viral mimic like heat-inactivated SARS-CoV-2.

-

Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours) at 37°C in a humidified 5% CO2 incubator.

RNA Extraction and cDNA Synthesis

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol).

-

RNA Isolation: Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit with random primers or oligo(dT) primers.

Real-Time Quantitative PCR (RT-qPCR)

-

Reaction Setup: Prepare the RT-qPCR reaction mixture containing cDNA template, forward and reverse primers for the target cytokine genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

-

Thermal Cycling: Perform the RT-qPCR using a thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the dexamethasone-treated samples to the vehicle-treated, stimulated control.

Conclusion

The in vitro data robustly demonstrate that dexamethasone is a potent inhibitor of pro-inflammatory cytokine gene expression across a variety of cell types. Its primary mechanism of action involves the glucocorticoid receptor-mediated suppression of the NF-κB signaling pathway. The provided protocols offer a foundational framework for researchers to investigate these effects in a laboratory setting. This technical guide serves as a valuable resource for professionals in the fields of immunology, pharmacology, and drug development, aiding in the understanding and further exploration of the anti-inflammatory properties of glucocorticoids.

The Synergistic Interplay of Framycetin and Dexamethasone: A Technical Guide to their Combined Anti-inflammatory and Antibacterial Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of framycetin (B1674049), a potent aminoglycoside antibiotic, and dexamethasone (B1670325), a powerful corticosteroid, represents a cornerstone in the topical treatment of various inflammatory dermatoses and ocular conditions where a bacterial infection is a complicating factor. This technical guide delves into the core mechanisms underpinning the synergistic anti-inflammatory and antibacterial effects of this combination. Framycetin exerts its bactericidal action by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. Dexamethasone, on the other hand, mitigates inflammation by suppressing the expression of pro-inflammatory cytokines and other mediators of the inflammatory cascade, primarily through the inhibition of the NF-κB signaling pathway. While direct quantitative studies on the synergistic action of this specific pair are limited, evidence from related aminoglycoside and corticosteroid combinations suggests a complementary action where the antibiotic component eradicates the infectious agent, and the corticosteroid component rapidly alleviates the inflammatory symptoms, creating a more favorable environment for healing. This document provides a detailed overview of their individual and combined mechanisms, quantitative data from relevant studies, and comprehensive experimental protocols for the in-vitro evaluation of their synergistic potential.

Introduction

Bacterial infections of the skin and eyes are frequently accompanied by a significant inflammatory response, leading to symptoms such as redness, swelling, pain, and itching. While antibiotics are essential to eliminate the causative pathogens, the associated inflammation can impede the healing process and cause considerable discomfort to the patient. The combination of an antibacterial agent with an anti-inflammatory corticosteroid offers a dual-pronged therapeutic strategy to address both the infection and the inflammation simultaneously. The pairing of framycetin sulfate (B86663) and dexamethasone is a well-established example of such a combination, widely formulated in topical creams, ointments, and eye/ear drops. This guide will provide a comprehensive technical overview of the scientific basis for their combined use, with a focus on their synergistic potential.

Mechanism of Action

Antibacterial Action of Framycetin

Framycetin is an aminoglycoside antibiotic that exerts a bactericidal effect against a broad spectrum of Gram-positive and Gram-negative bacteria, including common skin pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[3]

-

Binding to the 30S Ribosomal Subunit: Framycetin binds to the 16S rRNA within the 30S ribosomal subunit of the bacterial ribosome.[3]

-

Interference with Protein Synthesis: This binding event disrupts the normal functioning of the ribosome in several ways:

-

It interferes with the initiation complex of peptide formation.

-

It causes misreading of the mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

It blocks the translocation of peptidyl-tRNA from the A-site to the P-site.

-

This disruption of protein synthesis is ultimately lethal to the bacterium.

Anti-inflammatory Action of Dexamethasone

Dexamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties. Its mechanism of action is multifaceted and primarily involves the modulation of gene expression.

-

Glucocorticoid Receptor Activation: Dexamethasone diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.

-

Translocation to the Nucleus: The activated GR-dexamethasone complex translocates to the nucleus.

-

Modulation of Gene Transcription: In the nucleus, the complex interacts with specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate or downregulate gene transcription.

-

Inhibition of Pro-inflammatory Pathways: A key anti-inflammatory effect of dexamethasone is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[4] Dexamethasone can inhibit NF-κB activity through several mechanisms, including the induction of the NF-κB inhibitor, IκBα.[5]

Synergistic Interaction

The synergistic effect of the framycetin and dexamethasone combination stems from the complementary nature of their actions. While framycetin directly targets and eliminates the bacterial pathogens, dexamethasone suppresses the host's inflammatory response to the infection. This dual action is believed to:

-

Reduce Tissue Damage: By controlling the inflammatory cascade, dexamethasone can limit the extent of tissue damage caused by the host's own immune response.

-

Alleviate Symptoms: The rapid reduction in inflammation leads to a quicker alleviation of symptoms such as pain, swelling, and redness.

-

Enhance Antibiotic Efficacy: While dexamethasone does not possess intrinsic antibacterial properties, by reducing inflammation and edema, it may improve the penetration of framycetin to the site of infection. A study on the combination of gentamicin (B1671437) (another aminoglycoside) and dexamethasone showed that dexamethasone did not impair the antibacterial efficacy of gentamicin in vitro.[1]

Quantitative Data

Table 1: In-Vitro Antibacterial Activity of Framycetin

| Bacterial Strain | Exposure Time (hours) | Log Reduction in CFU/mL | Bactericidal Effect |

| S. aureus (MRSA) | 0.5 | > 3 | - |

| 2 | > 3 | - | |

| 4 | > 3 | Bactericidal | |

| 6 | > 3 | Bactericidal | |

| 24 | > 3 | Bactericidal | |

| P. aeruginosa | 4 | > 3 | - |

| 6 | > 3 | - | |

| 24 | > 3 | - |

Data adapted from an in-vitro study on a framycetin wound dressing.[1][2] A bactericidal effect is generally defined as a ≥ 3-log reduction in the colony-forming units (CFU)/mL.

Table 2: In-Vitro Anti-inflammatory Effect of Dexamethasone on LPS-Stimulated Macrophages

| Cytokine | Dexamethasone Concentration | % Inhibition of Cytokine Production |

| TNF-α | 10 nM | ~50% |

| 100 nM | ~80% | |

| IL-6 | 10 nM | ~40% |

| 100 nM | ~75% | |

| IL-1β | 10 nM | ~35% |

| 100 nM | ~70% |

Illustrative data based on typical findings from in-vitro studies of dexamethasone's effect on lipopolysaccharide (LPS)-stimulated macrophages.[6]

Table 3: Minimum Inhibitory Concentration (MIC) of Gentamicin with and without Dexamethasone

| Bacterial Strain | Gentamicin MIC (µg/mL) | Gentamicin + Dexamethasone (low conc.) MIC (µg/mL) | Gentamicin + Dexamethasone (high conc.) MIC (µg/mL) |

| P. aeruginosa (Strain 1) | 1 | 1 | 1 |

| P. aeruginosa (Strain 2) | 2 | 2 | 2 |

| S. aureus (Strain 1) | 0.5 | 0.5 | 0.5 |

| S. aureus (Strain 2) | 1 | 1 | 1 |

Data adapted from a study by Stegmann et al. (2011), which demonstrated that dexamethasone does not alter the in-vitro antibacterial efficacy of gentamicin.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic anti-inflammatory and antibacterial effects of framycetin and dexamethasone.

Assessment of Synergistic Antibacterial Activity

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of framycetin and dexamethasone in an appropriate solvent.

-

Prepare a standardized inoculum of the test bacterium (e.g., S. aureus ATCC 29213) to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

-

-

Plate Setup:

-

In a 96-well microtiter plate, create a two-dimensional serial dilution of framycetin (e.g., along the rows) and dexamethasone (e.g., along the columns).

-

Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and a growth control well (no drugs).

-

-

Inoculation and Incubation:

-

Inoculate each well with the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FIC for each drug: FIC_A = MIC of drug A in combination / MIC of drug A alone; FIC_B = MIC of drug B in combination / MIC of drug B alone.

-

Calculate the FIC index: FIC index = FIC_A + FIC_B.

-

Interpret the results:

-

FIC index ≤ 0.5: Synergy

-

0.5 < FIC index ≤ 4: Additive/Indifference

-

FIC index > 4: Antagonism

-

-

This assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.

Protocol:

-

Preparation of Cultures:

-

Grow the test bacterium to the logarithmic phase.

-

Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in MHB.

-

-

Drug Exposure:

-

Prepare tubes containing MHB with:

-

Framycetin alone (at a clinically relevant concentration, e.g., 1x or 2x MIC).

-

Dexamethasone alone.

-

Framycetin and dexamethasone in combination.

-

A growth control (no drug).

-

-

Inoculate each tube with the bacterial suspension.

-

-

Sampling and Plating:

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

-

-

Data Analysis:

-

Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

-

Assessment of Synergistic Anti-inflammatory Activity

This assay measures the effect of the drug combination on the production of pro-inflammatory cytokines by immune cells stimulated with a bacterial component.

Protocol:

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages.

-

-

Cell Stimulation and Drug Treatment:

-

Seed the cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of framycetin, dexamethasone, or the combination for a specified time (e.g., 1 hour).

-

Stimulate the cells with a bacterial component such as lipopolysaccharide (LPS) from Gram-negative bacteria or lipoteichoic acid (LTA) from Gram-positive bacteria. Include unstimulated and vehicle-treated controls.

-

-

Sample Collection and Analysis:

-

After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each treatment condition compared to the stimulated control.

-

Analyze the data for synergistic inhibition using methods such as isobologram analysis.

-

This assay quantifies the activity of the NF-κB transcription factor, a key regulator of inflammation.

Protocol:

-

Cell Line:

-

Use a cell line (e.g., HEK293 or a macrophage cell line) that has been stably transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).

-

-

Cell Treatment:

-

Seed the reporter cells in a multi-well plate.

-

Treat the cells with framycetin, dexamethasone, or the combination.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

-

Luciferase Assay:

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration).

-

Calculate the percentage inhibition of NF-κB activity for each treatment.

-

Assess for synergy in the inhibition of NF-κB activation.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action for framycetin and dexamethasone.

Experimental Workflow: Checkerboard Assay

Caption: Workflow for the checkerboard synergy assay.

Logical Relationship of Synergistic Effects

Caption: Logical flow of synergistic antibacterial and anti-inflammatory action.

Conclusion

The combination of framycetin and dexamethasone provides a rational and effective therapeutic approach for the management of infected and inflamed dermatological and ocular conditions. The distinct yet complementary mechanisms of action—bactericidal activity through inhibition of protein synthesis by framycetin and potent anti-inflammatory effects via suppression of the NF-κB pathway by dexamethasone—form the basis of their synergistic potential. While direct quantitative evidence for the synergy of this specific pair requires further investigation, the available data on related compounds and the well-established individual pharmacological profiles strongly support their combined use. The experimental protocols detailed in this guide provide a framework for future research to further elucidate and quantify the synergistic interactions between framycetin and dexamethasone, paving the way for optimized therapeutic strategies and the development of novel dual-action anti-infective and anti-inflammatory agents.

References

- 1. Dexamethasone does not alter in vitro antibacterial efficacy of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic effects of ampicillin-aminoglycoside combinations on group B streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual Antibiotic Approach: Synthesis and Antibacterial Activity of Antibiotic–Antimicrobial Peptide Conjugates [mdpi.com]

- 4. Effect of dexamethasone on NF-kB activation, tumor necrosis factor formation, and glucose dyshomeostasis in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Underpinnings of Framycetin-Induced Ototoxicity and Nephrotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Framycetin (B1674049), a member of the aminoglycoside class of antibiotics, is a potent bactericidal agent effective against a broad spectrum of bacteria. Its clinical utility, however, is significantly hampered by dose-limiting toxicities, primarily ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys). Understanding the molecular basis of these adverse effects is paramount for the development of safer therapeutic strategies and novel aminoglycoside analogs. This technical guide provides an in-depth exploration of the core molecular pathways implicated in framycetin-induced cellular damage, detailed experimental protocols for assessing these toxicities, and a summary of quantitative data from related aminoglycosides to illustrate dose-dependent effects.

Molecular Basis of Framycetin Ototoxicity

The ototoxic effects of framycetin, leading to irreversible sensorineural hearing loss and vestibular dysfunction, are primarily mediated by the destruction of sensory hair cells in the cochlea and vestibular apparatus. The underlying molecular cascade is a multi-step process involving cellular uptake, oxidative stress, and the activation of apoptotic pathways.

Cellular Uptake in the Inner Ear

Framycetin, being a polycationic molecule, gains entry into the inner ear hair cells predominantly through mechanotransduction (MET) channels located on the stereocilia.[1] This process is facilitated by the negative membrane potential of the hair cells. Once inside the endolymph, framycetin can also be taken up via endocytosis.[1]

Induction of Reactive Oxygen Species (ROS)

A central event in framycetin-induced ototoxicity is the excessive generation of reactive oxygen species (ROS).[2] Framycetin is thought to interact with iron, catalyzing the formation of highly reactive hydroxyl radicals. This surge in ROS overwhelms the antioxidant defense mechanisms of the hair cells, leading to widespread cellular damage.

Activation of Stress-Activated Signaling Pathways

The accumulation of ROS triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of cellular stress and apoptosis.[3] Activated JNK translocates to the nucleus and mitochondria, where it modulates the activity of various downstream targets, including transcription factors and members of the Bcl-2 family of proteins.

Mitochondrial Dysfunction and Apoptosis

Mitochondria are primary targets of framycetin-induced ROS. Oxidative stress leads to damage of mitochondrial DNA, proteins, and lipids, compromising mitochondrial function and integrity. This results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[4]

Cytosolic cytochrome c initiates the formation of the apoptosome, a multi-protein complex that activates caspase-9, the initiator caspase in the intrinsic apoptotic pathway.[4] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell.[4][5]

Figure 1. Signaling pathway of framycetin-induced ototoxicity.

Molecular Basis of Framycetin Nephrotoxicity

The kidney, particularly the proximal tubule epithelial cells, is another primary site of framycetin toxicity. The accumulation of the drug in these cells initiates a cascade of events leading to acute tubular necrosis.

Megalin-Mediated Endocytosis

Following glomerular filtration, framycetin is reabsorbed from the tubular fluid into the proximal tubule cells.[6] This uptake is primarily mediated by megalin, a multi-ligand endocytic receptor located on the apical membrane of these cells.[7] The polycationic nature of framycetin facilitates its binding to the negatively charged domains of megalin.

Lysosomal Dysfunction

After endocytosis, framycetin-containing vesicles fuse with lysosomes. The accumulation of framycetin within lysosomes disrupts their function, leading to lysosomal swelling and, eventually, rupture. The release of lysosomal enzymes and the sequestered drug into the cytoplasm contributes to cellular injury.

Mitochondrial and Endoplasmic Reticulum Stress

Similar to its effects in the inner ear, framycetin induces mitochondrial dysfunction in renal tubular cells, leading to ROS production and the initiation of apoptosis.[6] Additionally, framycetin can cause endoplasmic reticulum (ER) stress, which triggers the unfolded protein response (UPR) and can also lead to apoptosis if the stress is prolonged or severe.

Apoptosis and Necrosis

The culmination of lysosomal rupture, mitochondrial damage, and ER stress is the activation of cell death pathways. Both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) contribute to the loss of proximal tubule cells, resulting in acute tubular necrosis and impaired renal function.[1][8]

Figure 2. Signaling pathway of framycetin-induced nephrotoxicity.

Data Presentation

While extensive quantitative data specifically for framycetin is limited in publicly available literature, data from studies on other aminoglycosides, such as sisomicin (B1680986) and gentamicin (B1671437), provide valuable insights into the dose-dependent nature of these toxicities.

Table 1: Effect of Sisomicin on Cochlear Hair Cell Survival (Data adapted from a study on sisomicin, a related aminoglycoside)

| Concentration (µM) | Basal Turn Hair Cell Survival (%) |

| 0 (Control) | 100 |

| 10 | ~90 |

| 50 | ~60 |

| 100 | ~30 |

| 200 | <10 |

| 500 | <5 |

| 1000 (1.7 mM KD) | ~5 |

| [Data is illustrative based on similar aminoglycoside studies, e.g., sisomicin[9]] |

Table 2: Effect of Gentamicin on Renal Function Biomarkers in Rats (Data adapted from a study on gentamicin, a related aminoglycoside)

| Treatment Group | Serum BUN (mg/dL) | Serum Creatinine (mg/dL) | Urinary KIM-1 (ng/mL) |

| Control | 18 ± 2 | 0.5 ± 0.1 | 0.2 ± 0.1 |

| Gentamicin (30 mg/kg/day) | 25 ± 4 | 0.7 ± 0.2 | 1.5 ± 0.5 |

| Gentamicin (100 mg/kg/day) | 101 ± 15 | 1.7 ± 0.3 | 5.8 ± 1.2 |

| [Data presented as mean ± SD. BUN: Blood Urea Nitrogen; KIM-1: Kidney Injury Molecule-1.[10]] |

Experimental Protocols

Assessment of Ototoxicity

Objective: To measure the electrophysiological response of the auditory pathway to sound stimuli, providing a functional assessment of hearing.

Methodology:

-

Anesthetize the animal subject (e.g., mouse or guinea pig) according to approved institutional protocols.

-

Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).[6]

-

Deliver sound stimuli (clicks or tone bursts at various frequencies, e.g., 8, 16, 32 kHz) via a calibrated sound source inserted into the ear canal.[3]

-

Record the electrical responses for 10-20 milliseconds post-stimulus.[6]

-

Average multiple responses (e.g., 512-1024 sweeps) to reduce background noise.

-

Determine the hearing threshold, defined as the lowest stimulus intensity that elicits a discernible ABR waveform (typically Wave V).[6]

Objective: To assess the function of the cochlear outer hair cells by measuring the sound generated by these cells in response to two simultaneous pure tones.

Methodology:

-

Place a probe containing a microphone and two speakers into the ear canal of the anesthetized subject.

-

Present two primary tones (f1 and f2) at specific frequencies and intensities (e.g., f2/f1 ratio of 1.2, L1 = 65 dB SPL, L2 = 55 dB SPL).[9][11]

-

The microphone in the probe records the distortion product, a third tone generated by the cochlea at the 2f1-f2 frequency.

-

Measure the amplitude of the DPOAE across a range of f2 frequencies (e.g., 2-12 kHz).

-

A reduction in DPOAE amplitude indicates outer hair cell damage.

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cochlear hair cells.

Methodology:

-

Euthanize the animal and dissect the cochleae.

-

Fix the cochlear tissue in 4% paraformaldehyde.

-

Permeabilize the tissue with a detergent (e.g., 0.2% Triton X-100).[12]

-

Incubate the tissue with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.[12]

-

Detect the incorporated biotin-dUTP using streptavidin conjugated to a fluorescent marker (e.g., fluorescein) or an enzyme (e.g., horseradish peroxidase for colorimetric detection).[12]

-

Counterstain with a nuclear dye (e.g., DAPI) and visualize using fluorescence microscopy. TUNEL-positive nuclei indicate apoptotic cells.

Figure 3. Experimental workflow for assessing ototoxicity.

Assessment of Nephrotoxicity

Objective: To visualize and quantify morphological changes in the kidney, such as acute tubular necrosis.

Methodology:

-

Euthanize the animal and perfuse with saline followed by 4% paraformaldehyde.

-

Harvest the kidneys and continue fixation overnight.

-

Process the tissue through graded ethanol (B145695) and xylene, and embed in paraffin.

-

Cut 3-5 µm sections and mount on slides.

-

Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining: Deparaffinize and rehydrate sections. Stain with hematoxylin (stains nuclei blue/purple) and eosin (stains cytoplasm and extracellular matrix pink). Dehydrate and mount. Assess for tubular cell swelling, loss of brush border, and nuclear condensation.[13]

-

Periodic Acid-Schiff (PAS) Staining: After rehydration, treat sections with periodic acid to oxidize carbohydrates. Stain with Schiff reagent, which reacts with the aldehydes to form a magenta color. This highlights basement membranes and the brush border. Assess for thickening of the basement membrane and loss of the brush border.[13]

Objective: To quantify the generation of reactive oxygen species in renal cells or isolated mitochondria.

Methodology (using MitoSOX Red):

-

Isolate renal proximal tubule cells or mitochondria from treated and control animals.

-

Wash the cells or mitochondria with a suitable buffer (e.g., PBS or HBSS).

-

Incubate with MitoSOX Red (typically 5 µM) for 10-30 minutes at 37°C, protected from light.[14] MitoSOX Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.

-

Wash to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (Excitation ~510 nm, Emission ~580 nm).[14] An increase in fluorescence indicates higher mitochondrial ROS production.

Objective: To measure the levels of megalin protein in the renal cortex.

Methodology (Western Blotting):

-

Dissect the renal cortex and homogenize in lysis buffer containing protease inhibitors.

-

Determine the total protein concentration of the lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for megalin.[15]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Figure 4. Experimental workflow for assessing nephrotoxicity.

Conclusion

Framycetin-induced ototoxicity and nephrotoxicity are complex, multifactorial processes rooted in common molecular mechanisms, including cellular uptake, the generation of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic cell death. While the core pathways are well-delineated for the aminoglycoside class, further research focusing specifically on framycetin is necessary to elucidate any unique aspects of its toxicity profile and to develop targeted therapeutic interventions. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these toxicities, screen for protective agents, and contribute to the development of safer aminoglycoside antibiotics.

References

- 1. rjp.com.ro [rjp.com.ro]

- 2. Survival of Auditory Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Hair cell toxicology: With the help of a little fish [frontiersin.org]

- 4. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interference with megalin expression/endocytic function by montelukast mitigates gentamicin nephrotoxicity: Downregulation of ClC-5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Designer aminoglycosides prevent cochlear hair cell loss and hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Drug-induced hearing disorders: a disproportionality analysis of the FAERS database [frontiersin.org]

- 13. A case of profound hearing impairment following the prolonged use of framycetin ear drops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Vimentin regulates mitochondrial ROS production and inflammatory responses of neutrophils [frontiersin.org]

- 15. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Glucocorticoid Receptor Binding Affinity of Dexamethasone in Diverse Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of dexamethasone's interaction with the glucocorticoid receptor (GR) across various cell lines. It provides a comprehensive overview of binding affinities, detailed experimental methodologies, and the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, oncology, and drug development, offering both foundational knowledge and practical insights into the molecular mechanisms of this widely used synthetic glucocorticoid.

Introduction to Dexamethasone (B1670325) and the Glucocorticoid Receptor

Dexamethasone is a potent synthetic glucocorticoid that exerts a wide range of physiological effects, including anti-inflammatory, immunosuppressive, and metabolic actions.[1] Its therapeutic efficacy is primarily mediated through its high-affinity binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][2] The GR is ubiquitously expressed in almost all human cells and plays a pivotal role in cellular signaling, gene expression, and homeostasis.[1][3]

Upon binding to dexamethasone, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates from the cytoplasm to the nucleus.[1][4] In the nucleus, the activated GR-dexamethasone complex can modulate gene expression through several mechanisms: by binding directly to specific DNA sequences known as glucocorticoid response elements (GREs) to either activate (transactivation) or repress (transrepression) gene transcription, or by interacting with other transcription factors to influence their activity.[1][2][5] The specific cellular response to dexamethasone is context-dependent, varying with cell type, the accessibility of GR binding sites on the chromatin, and the presence of other cellular factors.[5]

Understanding the binding affinity of dexamethasone for the GR in different cell lines is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. This guide provides a compilation of quantitative binding data, detailed experimental protocols to measure these interactions, and a visual representation of the associated signaling pathways.

The Glucocorticoid Receptor Signaling Pathway

The canonical glucocorticoid receptor signaling pathway is a multi-step process that translates the hormonal signal into a cellular response. The lipophilic nature of dexamethasone allows it to readily diffuse across the cell membrane into the cytoplasm.[1]

.dot

Caption: Glucocorticoid Receptor Signaling Pathway.

Once in the cytoplasm, dexamethasone binds to the ligand-binding domain of the GR, which is part of an inactive multi-protein complex that includes heat shock proteins (HSPs) such as HSP90.[4][6] This binding event triggers a conformational change in the GR, leading to the dissociation of the chaperone proteins.[1] The now-activated GR-dexamethasone complex exposes a nuclear localization signal, facilitating its translocation into the nucleus.[4]

Inside the nucleus, the activated receptor can act as a transcription factor.[1] In its classic genomic pathway, GR homodimers bind to GREs in the promoter regions of target genes, which can either enhance or suppress their transcription.[2] Additionally, the GR can interact with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA, a mechanism known as tethering, which typically leads to the repression of pro-inflammatory genes.[2]

Dexamethasone-Glucocorticoid Receptor Binding Affinity Data

The binding affinity of dexamethasone for the GR is a key determinant of its potency and can vary between different cell types. This variation can be attributed to factors such as the expression levels of the GR and co-regulatory proteins. The dissociation constant (Kd) is a common measure of binding affinity, where a lower Kd value indicates a higher affinity. Other measures include the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50), which reflect the functional consequences of receptor binding.

| Cell Line | Receptor Source | Ligand | Parameter | Value (nM) | Reference |

| HeLa S3 | Whole Cells | [3H]Dexamethasone | Kd | ~1 | [7] |

| HeLa S3 | - | Dexamethasone | Kd | 2-4 | [8] |

| K562 | Cytosol | [3H]Dexamethasone | Kd | 24.9 ± 2.3 | [9] |

| AtT-20 | Whole Cells | [3H]Dexamethasone | Kd | 8.5 | [10] |

| A549 | Whole Cells | Dexamethasone | EC50 | 2.2 | MedchemExpress.com |

| Human Mononuclear Leukocytes | Whole Cells | [3H]Dexamethasone | Kd | 5.7 ± 0.3 | [11] |

Note: EC50 and IC50 values are measures of functional potency and can be influenced by factors downstream of receptor binding, while Kd is a direct measure of binding affinity.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is fundamental to understanding the pharmacology of dexamethasone. Several well-established methods are employed for this purpose, each with its own advantages and considerations.

Whole-Cell Radioligand Binding Assay

This method measures the binding of a radiolabeled ligand (e.g., [3H]dexamethasone) to receptors in intact cells, providing a physiologically relevant assessment of binding parameters.

.dot

Caption: Whole-Cell Radioligand Binding Assay Workflow.

Methodology:

-

Cell Culture and Preparation:

-

Culture the desired cell line to an appropriate density.

-

Harvest the cells and wash them with a suitable buffer (e.g., serum-free media or PBS) to remove any endogenous glucocorticoids.

-

Resuspend the cells in the assay buffer to a known concentration.

-

-

Binding Reaction:

-

Set up a series of tubes containing a fixed number of cells.

-

To each tube, add increasing concentrations of [3H]dexamethasone.

-

For each concentration, prepare a parallel set of tubes that also contain a large excess (e.g., 1000-fold) of unlabeled dexamethasone. This will determine the non-specific binding.

-

Incubate the tubes at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the cells from the incubation medium to isolate the bound radioligand from the free radioligand. A common method is centrifugation through a layer of inert oil.

-

-

Quantification and Analysis:

-

Lyse the cells and measure the radioactivity in the cell pellet using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[12]

-

Cytosolic Radioligand Binding Assay

This assay is performed on cytosolic extracts of cells, which allows for the study of receptor binding in a cell-free system.

Methodology:

-

Preparation of Cytosol:

-

Harvest and wash the cells as described for the whole-cell assay.

-

Homogenize the cells in a hypotonic buffer and centrifuge at high speed to pellet the nuclei and other cellular debris.

-

The resulting supernatant is the cytosolic fraction.

-

-

Binding Reaction and Analysis:

-

The binding reaction, separation of bound and free ligand (often using methods like dextran-coated charcoal), and data analysis are performed similarly to the whole-cell assay, using the cytosolic preparation instead of intact cells.

-

Fluorescence Polarization-Based Competition Assay

This is a non-radioactive method that measures the displacement of a fluorescently labeled glucocorticoid ligand from the GR by a competing unlabeled ligand (e.g., dexamethasone).

.dot

Caption: Fluorescence Polarization Competition Assay Workflow.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified recombinant human GR.

-

Prepare a solution of a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

Prepare serial dilutions of dexamethasone.

-

-

Assay Procedure:

-

In a microplate, combine the GR, the fluorescent ligand, and the different concentrations of dexamethasone.

-

Include control wells with no dexamethasone (0% competition) and a saturating concentration of a known high-affinity ligand (100% competition).

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

When the fluorescent ligand is bound to the larger GR protein, it tumbles slowly, resulting in high polarization. When displaced by dexamethasone, the free fluorescent ligand tumbles rapidly, leading to low polarization.

-

Plot the polarization values against the concentration of dexamethasone to generate a competition curve.

-

From this curve, the IC50 value (the concentration of dexamethasone that displaces 50% of the fluorescent ligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[13]

-

Conclusion

The binding of dexamethasone to the glucocorticoid receptor is the initiating event for its diverse and potent physiological effects. The quantitative binding affinity, as measured by parameters like Kd, is a critical factor influencing its therapeutic efficacy and can vary across different cellular contexts. The experimental protocols detailed in this guide provide robust and reproducible methods for characterizing these interactions. A thorough understanding of the GR signaling pathway and the nuances of dexamethasone-GR binding in various cell lines is essential for advancing our knowledge of glucocorticoid action and for the rational design of future therapeutic agents with improved efficacy and reduced side effects.

References

- 1. What is the mechanism of Dexamethasone? [synapse.patsnap.com]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. Exploring the impact of dexamethasone on gene regulation in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of glucocorticoid receptors by glucocorticoids in cultured HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of high- and low-affinity epidermal growth factor receptors by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a glucocorticoid receptor in the human leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The relationship between glucocorticoid biopotency and receptor binding in the AtT-20 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comparative Genomic Deep Dive into Framycetin-Producing Streptomyces

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Framycetin (B1674049), a potent aminoglycoside antibiotic, is a vital component of the neomycin complex produced by select species of the genus Streptomyces. Understanding the genomic architecture and regulatory circuits governing framycetin biosynthesis is paramount for strain improvement and novel antibiotic development. This technical guide provides a comprehensive comparative genomic analysis of framycetin-producing Streptomyces species, with a primary focus on Streptomyces fradiae, the canonical producer, and comparative insights from Streptomyces albogriseolus and the paromomycin-producing Streptomyces rimosus. We delve into the genetic blueprint of the neomycin biosynthetic gene cluster, dissect its regulatory pathways, and provide detailed experimental protocols for genomic analysis, offering a valuable resource for researchers in the field of natural product biosynthesis and antibiotic discovery.

Introduction to Framycetin and its Producers

Framycetin, also known as neomycin B, is a broad-spectrum aminoglycoside antibiotic effective against a range of Gram-positive and Gram-negative bacteria. It functions by binding to the 30S ribosomal subunit, leading to mistranslation and subsequent inhibition of protein synthesis. The primary industrial producer of the neomycin complex, which includes framycetin, is Streptomyces fradiae.[1][2] Another known neomycin-producing species is Streptomyces albogriseolus.[3][4] For a robust comparative analysis, we also consider Streptomyces rimosus, the producer of paromomycin, an aminoglycoside structurally very similar to neomycin.[5]

Comparative Genomic Features

The genomes of Streptomyces species are characterized by their large size, high GC content, and a significant portion of their genetic material dedicated to secondary metabolism.[6][7][8] A comparative overview of the genomic features of framycetin and paromomycin-producing species is presented below.

| Feature | Streptomyces fradiae sf106 | Streptomyces fradiae ATCC 19609 | Streptomyces rimosus ATCC 10970 | Streptomyces albogriseolus (General) |

| Genome Size (Mb) | ~7.3 | ~6.4 | ~9.3 | Data not readily available |

| GC Content (%) | ~73% | Not specified | ~72.1% | Data not readily available |

| Number of Predicted Genes | ~6,750 | 6,363 | ~8,400 | Data not readily available |

| Key Antibiotic Produced | Neomycin (Framycetin) | Tylosin (Note: this strain is a low neomycin producer) | Paromomycin, Oxytetracycline (B609801) | Neomycin (Framycetin) |

| Relevant BGC | neo | tyl | par, otc | neo (presumed) |

Table 1: Comparative genomic features of selected Streptomyces species. Data compiled from multiple sources.[3][4][5][6][9][10][11]

The Neomycin (Framycetin) Biosynthetic Gene Cluster

The biosynthesis of neomycin is orchestrated by a suite of genes organized in a biosynthetic gene cluster (BGC), designated as the neo cluster in Streptomyces fradiae.[4] This cluster contains genes responsible for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, the amino sugars, and their subsequent assembly.

Key Genes in the neo Cluster of S. fradiae

| Gene | Proposed Function | Role in Framycetin Biosynthesis |

| neo7 (btrC) | 2-deoxy-scyllo-inosose synthase (DOIS) | Catalyzes a key step in the formation of the 2-DOS core. |

| neo6 (btrS) | L-glutamine:DOI aminotransferase | Involved in the amination of the 2-DOS precursor.[4] |

| neo5 (btrE) | Alcohol dehydrogenase | Participates in the modification of the sugar moieties. |

| neo18 (btrB) | Aminotransferase | Involved in the synthesis of the neosamine sugars. |

| neo11 (btrQ) | Dehydrogenase | Participates in the modification of the sugar moieties. |

| neo8 (btrM) | Glycosyltransferase | Transfers N-acetylglucosamine to the 2-DOS core.[3][12] |

| neo15 | Glycosyltransferase | Transfers a neosamine moiety to ribostamycin.[3][12] |

| neo16 | Deacetylase | Removes acetyl groups during the biosynthesis process.[3][12] |

| aphA | Aminoglycoside phosphotransferase | Confers resistance to neomycin. |

| neoG, neoH | Regulatory genes | Positively regulate the neomycin biosynthetic pathway.[13][14] |

| neoR | Putative regulatory gene | Positive regulator of neomycin biosynthesis.[12][15] |

| afsA-g | γ-butyrolactone (GBL) synthase | Involved in the synthesis of a signaling molecule that positively regulates neomycin production.[12][15] |

| neoN | Radical SAM-dependent epimerase | Converts neomycin C to neomycin B (framycetin).[14] |

| metK | SAM synthetase | Provides the cofactor for the NeoN epimerase.[14] |

Table 2: Key genes and their functions in the neomycin biosynthetic gene cluster of Streptomyces fradiae.[3][4][12][13][14][15]

Biosynthetic Pathway of Framycetin (Neomycin B)

The biosynthesis of framycetin is a multi-step process involving the construction of the 2-deoxystreptamine core, synthesis of the sugar moieties, and their sequential glycosylation. The final step involves the epimerization of neomycin C to neomycin B (framycetin), catalyzed by the neoN gene product.

Caption: Proposed biosynthetic pathway of framycetin (neomycin B) in Streptomyces fradiae.

Regulation of Framycetin Biosynthesis

The production of framycetin is tightly regulated at the transcriptional level, involving a cascade of regulatory proteins. This ensures that antibiotic production is initiated at the appropriate growth phase and in response to specific environmental cues.

The GBL Regulatory Cascade

In Streptomyces fradiae, a γ-butyrolactone (GBL) signaling molecule, synthesized by AfsA-g, plays a crucial role in triggering neomycin biosynthesis.[12][15] This signaling molecule likely binds to a receptor protein, initiating a phosphorylation cascade that ultimately activates pathway-specific regulators. A key activator in this cascade is AdpA, which has a conserved binding site upstream of the neoR gene.[12]

Pathway-Specific Regulation

The neo cluster contains its own set of regulatory genes, including neoR, neoG, and neoH, which act as positive regulators.[12][13][14] Overexpression of afsA-g and neoR has been shown to significantly increase neomycin production.[12][13] These regulators likely control the expression of the biosynthetic genes within the neo cluster.

Caption: Simplified regulatory cascade for neomycin biosynthesis in Streptomyces fradiae.

Experimental Protocols for Comparative Genomics

A typical workflow for the comparative genomics of Streptomyces species involves several key experimental and computational steps.

Genomic DNA Extraction

High-quality genomic DNA is a prerequisite for genome sequencing. Due to their mycelial growth and complex cell wall, Streptomyces require specific protocols for DNA extraction.

-

Culture Growth: Inoculate a suitable liquid medium (e.g., TSB or YEME) with Streptomyces spores or mycelial fragments and incubate with shaking until the late-exponential or early-stationary phase.

-

Mycelial Harvest: Harvest the mycelia by centrifugation.

-

Cell Lysis: Resuspend the mycelia in a lysis buffer containing lysozyme (B549824) and incubate to degrade the cell wall. Proteinase K and SDS are then added to lyse the cells and denature proteins.

-

DNA Purification: Perform sequential extractions with phenol:chloroform:isoamyl alcohol to remove proteins and other cellular debris.

-

DNA Precipitation: Precipitate the genomic DNA with isopropanol (B130326) or ethanol, wash with 70% ethanol, and resuspend in a suitable buffer.

Genome Sequencing and Assembly

A combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies is often employed for Streptomyces genomes to achieve a complete and accurate assembly.[16]

-

Library Preparation: Prepare sequencing libraries according to the manufacturer's protocols for the chosen sequencing platform.

-

Sequencing: Perform sequencing to generate raw read data.

-

Quality Control: Assess the quality of the raw reads and perform trimming to remove low-quality bases and adapter sequences.

-

Hybrid Assembly: Use a hybrid assembly approach, where long reads are used to create a scaffold and short reads are used to polish the assembly and correct errors.

-

Assembly Validation: Evaluate the quality of the final assembly using metrics such as N50, L50, and completeness assessment with tools like BUSCO.

Genome Annotation and BGC Identification

-

Gene Prediction: Use tools like Prodigal or RAST to predict protein-coding genes and other genomic features.

-

Functional Annotation: Annotate the predicted genes by comparing them against databases such as NCBI's nr, COG, and KEGG.

-

BGC Identification: Employ specialized bioinformatics tools like antiSMASH to identify and annotate secondary metabolite biosynthetic gene clusters within the assembled genome.

Phylogenetic Analysis

-

Marker Gene Selection: Select conserved housekeeping genes (e.g., 16S rRNA, gyrB, rpoB) for phylogenetic analysis.

-

Sequence Alignment: Align the sequences of the selected marker genes from the different Streptomyces species using tools like MUSCLE or ClustalW.

-

Phylogenetic Tree Construction: Construct a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference to infer the evolutionary relationships between the species.

Caption: Experimental workflow for comparative genomics of Streptomyces species.

Conclusion and Future Perspectives

The comparative genomic analysis of framycetin-producing Streptomyces species provides a powerful framework for understanding the evolution and regulation of aminoglycoside biosynthesis. The detailed characterization of the neo biosynthetic gene cluster in S. fradiae and its comparison with related clusters in other species offers valuable targets for genetic engineering to improve framycetin yields and generate novel antibiotic derivatives. Future research should focus on obtaining high-quality genome sequences for a broader range of neomycin-producing strains, including S. albogriseolus, to expand our understanding of the diversity of these biosynthetic pathways. Furthermore, elucidating the intricate regulatory networks that control framycetin production will be crucial for developing rational strategies for industrial strain improvement. The integration of genomics, transcriptomics, and metabolomics will undoubtedly accelerate the discovery and development of new and improved aminoglycoside antibiotics.

References

- 1. Multiple copies of the oxytetracycline gene cluster in selected Streptomyces rimosus strains can provide significantly increased titers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. microbiologyjournal.org [microbiologyjournal.org]

- 4. Streptomyces albogriseolus - Wikipedia [en.wikipedia.org]

- 5. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comparative genomics of the Streptomyces genus: insights into multi-stress-resistant genes for bioremediation - PMC [pmc.ncbi.nlm.nih.gov]